Dermolastin
Description
Historical Perspectives on Recombinant Alpha-1 Antitrypsin (rAAT) Development
The development of recombinant Alpha-1 Antitrypsin (rAAT) is rooted in the understanding of Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder that predisposes individuals to lung and liver disease. cubes.spacenih.govtandfonline.com The primary function of AAT is to inhibit neutrophil elastase and other proteases, thereby protecting tissues from damage during inflammation. nih.govtandfonline.commdpi.com
The therapeutic journey began with augmentation therapy, which involves intravenous infusions of AAT purified from pooled human plasma. cubes.spacemdpi.com This approach, available since 1987, aims to maintain AAT levels in the blood above a protective threshold. cubes.spacemdpi.com However, plasma-derived products have limitations, including potential for intermittent shortages and the inherent risks associated with blood products. cubes.space
These challenges spurred the development of recombinant AAT (rAAT) as a safer and more sustainable alternative. drugbank.comnih.gov Various expression systems have been explored for producing rAAT, including yeast, with the goal of creating a bio-therapuetic that is functionally equivalent to the native protein. drugbank.comdrugbank.com The development of topical formulations, such as the gel version of rAAT referred to as Dermolastin, represented an effort to deliver the therapeutic directly to affected tissues for conditions like atopic dermatitis and psoriasis. drugbank.comresearchgate.net
| Milestone in AAT Therapy Development | Description |
| 1965 | Axelsson and Laurell first suggested that different forms of AAT could lead to disease. wikipedia.org |
| 1987 | Augmentation therapy with plasma-derived AAT was first used for AATD. mdpi.com |
| Post-1987 | Research and development into recombinant AAT (rAAT) began to overcome the limitations of plasma-derived products. cubes.space |
| Early 2000s | A topical gel formulation of rAAT, known as this compound, entered Phase II clinical trials for atopic dermatitis. researchgate.netuni-halle.deidrblab.net |
Nomenclature and Designations of this compound in Academic Literature
In scientific and academic literature, "this compound" is one of the names used to refer to a topical formulation of recombinant alpha-1 antitrypsin (rAAT). drugbank.comresearchgate.net However, the nomenclature surrounding this and other related compounds can be varied.
It is important to distinguish the recombinant protein "this compound" from a chemical compound also sometimes referred to as this compound, with the chemical formula C27H31NOS2 and the designation NB-598, which is an inhibitor of squalene (B77637) monooxygenase. glixxlabs.comuni.lulookchem.com Additionally, a cosmetic product line also uses the name this compound. amazon.ae This article focuses exclusively on the recombinant protein therapeutic.
The rAAT itself is also referred to by other names in different contexts, including "recombinant alpha 1-antitrypsin" and "rAAT (dermatological)". drugbank.comresearchgate.net The specific formulation investigated in clinical trials for skin conditions is often what is meant by the term "this compound" in that context. researchgate.netidrblab.netresearchgate.net
| Designation | Context/Description |
| This compound | A topical gel formulation of recombinant alpha-1 antitrypsin (rAAT). drugbank.comresearchgate.net |
| rAAT (dermatological) | A descriptor for recombinant alpha-1 antitrypsin intended for skin-related applications. researchgate.net |
| Recombinant alpha 1-antitrypsin | The general scientific name for AAT produced through recombinant DNA technology. drugbank.comnih.gov |
| NB-598 | A distinct chemical compound, also known as this compound, that inhibits squalene monooxygenase. glixxlabs.com |
Significance of Protease Inhibition in Biological Systems and Disease Pathogenesis
Proteases are enzymes that break down proteins and are essential for numerous physiological processes. elsevier.es However, their activity must be tightly regulated by protease inhibitors to prevent excessive tissue damage and maintain cellular homeostasis. actascientific.comfrontiersin.org An imbalance between proteases and their inhibitors is a key factor in the development and progression of a wide range of diseases. actascientific.comfrontiersin.orgfrontiersin.org
This imbalance can lead to the breakdown of essential structural proteins, dysregulation of inflammatory responses, and disruption of cell signaling pathways. frontiersin.orgbmj.com For instance, in the lungs, unchecked neutrophil elastase activity can destroy elastin (B1584352), a critical component of the lung's connective tissue, leading to emphysema in individuals with AATD. tandfonline.com
In the skin, a proper protease/antiprotease balance is crucial for maintaining a healthy epidermal barrier. researchgate.netfrontiersin.org Alterations in this balance, whether due to genetic predispositions or environmental triggers, can increase susceptibility to inflammatory skin conditions. researchgate.netfrontiersin.org The therapeutic strategy behind protease inhibitors like rAAT is to restore this balance by supplementing the body's natural inhibitors, thereby mitigating the destructive effects of excessive protease activity. bmj.com
The role of protease inhibitors extends to various other pathologies, including gastrointestinal diseases, cancer, and viral infections, highlighting the fundamental importance of this regulatory system in human health. actascientific.combmj.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGLCXNEVICOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Classification and Structural Context of Dermolastin
Identification of Dermolastin as Recombinant Alpha-1 Antitrypsin (rAAT)
This compound is the brand name for a topical gel formulation containing recombinant Alpha-1 Antitrypsin (rAAT). drugbank.comdrugbank.comspringer.com Alpha-1 Antitrypsin (AAT) is a glycoprotein (B1211001) that is primarily synthesized by hepatocytes in the liver and, to a lesser extent, by immune system cells. drugbank.comcreativebiomart.netmdpi.com The recombinant form, a key component of this compound, is produced using yeast-based expression systems. drugbank.comdrugbank.com This production method offers an alternative to plasma-derived AAT, mitigating risks associated with blood-borne pathogens and allowing for larger-scale manufacturing. drugbank.comcreativebiomart.net
The gene responsible for producing AAT, SERPINA1, is found on human chromosome 14. creativebiomart.net The resulting protein is a single-chain polypeptide. mdpi.com Structurally, AAT is composed of three beta-sheets and nine alpha-helices. creativebiomart.net A critical feature for its function is the reactive center loop (RCL), which interacts with target proteases. creativebiomart.net While the primary amino acid sequence of recombinant AAT is the same as the plasma-derived version, variations in post-translational modifications, such as glycosylation, can occur depending on the expression system used. nih.gov For instance, one study on rAAT expressed in a human cell line noted differences in glycan structures, including higher amounts of tri- and tetraantennary glycans compared to plasma-derived AAT. nih.gov
Table 1: Key Identifiers for this compound's Active Compound
| Feature | Description | Source(s) |
|---|---|---|
| Brand Name | This compound | springer.com |
| Active Compound | Recombinant Alpha-1 Antitrypsin (rAAT) | drugbank.comnih.gov |
| Protein Family | Serpin (Serine Protease Inhibitor) | drugbank.comcreativebiomart.net |
| Natural Production | Primarily by liver hepatocytes | creativebiomart.netmdpi.com |
| Recombinant Production | Yeast expression systems | drugbank.comdrugbank.com |
| Governing Gene | SERPINA1 | creativebiomart.net |
Characterization within the Serpin Superfamily of Protease Inhibitors
Recombinant Alpha-1 Antitrypsin, the active component of this compound, is a member of the serpin superfamily. drugbank.comcreativebiomart.net The term "serpin" is an acronym for serine protease inhibitor, reflecting the initial function identified for this large and diverse group of proteins. wikipedia.org Serpins are found across all kingdoms of life, including animals, plants, and bacteria, highlighting their evolutionary significance. wikipedia.orgnih.govnih.gov In humans alone, there are over 30 identified serpins, which are organized into different clades (e.g., A, B, C) based on phylogenetic analysis. nih.gov Alpha-1 Antitrypsin belongs to clade A. nih.gov
Members of the serpin superfamily share a highly conserved core structure, typically consisting of around 350-400 amino acids folded into three β-sheets (A, B, and C) and eight to nine α-helices. wikipedia.orgfrontiersin.orgcreative-biolabs.com This common fold is maintained despite variations in function among different serpins. wikipedia.org While the majority of serpins act as protease inhibitors, some have evolved to perform other roles, such as hormone transport (e.g., cortisol-binding globulin, thyroxine-binding globulin) and protein storage (e.g., ovalbumin in egg whites), yet they retain the characteristic serpin structure. wikipedia.org As a protease inhibitor, AAT's primary physiological role is to inhibit neutrophil elastase, thereby protecting tissues like the lungs from proteolytic damage. creativebiomart.netpatsnap.com However, its inhibitory activity extends to other proteases as well, including trypsin and thrombin. drugbank.com
Table 2: General Characteristics of the Serpin Superfamily
| Characteristic | Description | Source(s) |
|---|---|---|
| Full Name | Serine Protease Inhibitors | wikipedia.org |
| Distribution | Found in all kingdoms of life (animals, plants, bacteria, archaea) | nih.govnih.gov |
| Primary Function | Regulation of proteolytic cascades by inhibiting proteases | wikipedia.orgcreative-biolabs.com |
| Other Functions | Hormone transport, protein storage, molecular chaperoning | wikipedia.org |
| Conserved Structure | 3 β-sheets (A, B, C) and 8-9 α-helices | wikipedia.orgcreative-biolabs.com |
| Human Members | Approximately 36 identified serpins | nih.gov |
Theoretical Structural Dynamics Governing Serpin Functionality
The inhibitory mechanism of serpins is fundamentally different from that of standard competitive protease inhibitors. wikipedia.orgcreative-biolabs.com Instead of simply blocking the active site of a target protease, inhibitory serpins utilize a unique and complex conformational change, often referred to as a "suicide inhibition" or "mousetrap" mechanism. creative-biolabs.compatsnap.comresearchgate.net This process renders the target protease irreversibly inactive. wikipedia.org
The key to this mechanism lies in the serpin's metastable native state and its mobile reactive center loop (RCL). frontiersin.orgresearchgate.net The RCL is an exposed loop of about 20 amino acids that acts as a "bait" for the target protease. creative-biolabs.comresearchgate.net The process unfolds as follows:
Initial Binding: The target protease recognizes and binds to the RCL, forming a non-covalent Michaelis-Menten complex. frontiersin.orgresearchgate.net
Cleavage and Insertion: The protease cleaves a specific peptide bond (the scissile bond) in the RCL. researchgate.net This cleavage event triggers a dramatic and rapid conformational change in the serpin. The now-cleaved RCL inserts itself as an additional strand into the center of the large central β-sheet A. wikipedia.orgfrontiersin.orgnih.gov
Translocation and Inactivation: This loop insertion pulls the covalently attached protease from the initial binding site to the opposite side of the serpin molecule, a distance of approximately 70 Å. oup.comtandfonline.com This translocation distorts the protease's active site, trapping it in an inactive acyl-enzyme intermediate complex. frontiersin.orgnih.gov The serpin itself transitions from a high-energy, stressed (S) conformation to a highly stable, relaxed (R) state. wikipedia.org
This dynamic process is crucial for the serpin's regulatory power but also makes it susceptible to mutations that can cause misfolding and aggregation, leading to diseases known as serpinopathies. creative-biolabs.comresearchgate.net The conformational mobility allows for allosteric regulation by cofactors, which can enhance the inhibitory activity. wikipedia.org For example, the binding of heparin to the serpin antithrombin dramatically increases its rate of thrombin inhibition. frontiersin.org The specificity of a serpin for its target protease is primarily determined by the amino acid sequence of its RCL, though other surface regions (exosites) can also play a role in recognition. researchgate.nettandfonline.com
Biochemical Mechanism of Action: Serine Protease Inhibition by Dermolastin
General Principles of Serine Protease Inhibition
Serine proteases are a class of enzymes characterized by the presence of a highly reactive serine residue in their active site, which is essential for their catalytic activity of cleaving peptide bonds in other proteins. ekb.egwikipedia.org The activity of these proteases is tightly regulated in biological systems to prevent uncontrolled tissue degradation. nih.gov SERPINs, like the active component in Dermolastin, are a major class of endogenous regulators of serine proteases. nih.gov
The inhibitory mechanism of SERPINs is unique and highly efficient, often described as a "mousetrap" mechanism. researchgate.net It involves the SERPIN acting as a pseudosubstrate for the target protease. wikipedia.org The protease recognizes and cleaves a specific peptide bond within the reactive center loop (RCL) of the SERPIN. wikipedia.org This cleavage initiates a rapid and extensive conformational change in the SERPIN molecule. researchgate.netwikipedia.org The RCL inserts into the main body of the SERPIN, trapping the protease in a covalent complex. researchgate.netwikipedia.orgnih.gov This complex is highly stable and catalytically inactive, effectively removing the protease from the biological environment. wikipedia.orgnih.gov This mechanism is a form of suicide inhibition, as the SERPIN is consumed in the process of inhibiting a single protease molecule. wikipedia.org
Specific Protease Targets of this compound
The recombinant alpha-1-antitrypsin in this compound targets a range of serine proteases, with a particularly high affinity for those released by neutrophils during an inflammatory response.
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils and is a primary target of AAT. mdpi.comzerotofinals.com Unregulated NE activity can lead to the degradation of key extracellular matrix proteins, including elastin (B1584352), which is vital for the integrity and elasticity of tissues like the skin. zerotofinals.com
The active component of this compound, rAAT, is a potent inhibitor of NE. mdpi.com The interaction between AAT and NE is characterized by a very high association rate constant, indicating a rapid and efficient inhibition process. mdpi.com While specific kinetic data for the yeast-derived recombinant AAT in this compound is not extensively published, studies on human plasma-derived AAT provide valuable insights. The association rate constant (k_assoc) for the M-type (normal) AAT with neutrophil elastase is approximately 9.7 x 10^6 M⁻¹s⁻¹. nih.gov Another source reports the association constant for AAT and NE as 6.5 x 10^7 M⁻¹s⁻¹. mdpi.com
Cathepsin G is another serine protease found in the azurophilic granules of neutrophils. eco-vector.com It has a broad substrate specificity and can contribute to tissue damage and inflammation. nih.govacs.org The active component of this compound, rAAT, also effectively inhibits cathepsin G. drugbank.com
The inhibition of cathepsin G by AAT follows a two-step mechanism. nih.govacs.org Initially, a reversible enzyme-inhibitor complex is formed, which then transitions to a stable, irreversible complex. nih.govacs.org The kinetic constants for the interaction between alpha-1-proteinase inhibitor (α1PI) and cathepsin G have been determined to be an inhibition constant (Ki) of 8.1 x 10⁻⁷ M and a second-order rate constant (k₂) of 5.5 x 10⁻² s⁻¹. nih.govacs.org
Trypsin is a well-known serine protease involved in digestion, and AAT was initially named for its ability to inhibit this enzyme. wikipedia.org The recombinant AAT in this compound also possesses anti-trypsin activity. frontiersin.org
Mesotrypsin, encoded by the PRSS3 gene, is a trypsin isoform that is notably resistant to many traditional trypsin inhibitors. nih.govnih.gov While AAT is known to inhibit trypsin, detailed kinetic studies on the interaction between recombinant AAT and PRSS3 are not extensively available. The inhibition of trypsin by AAT is a complex process, and it has been suggested that there are distinct inhibitory sites on AAT for trypsin and chymotrypsin.
Enzymatic Kinetics and Proposed Inhibitory Pathways
The process begins with the formation of a non-covalent Michaelis-like complex between the protease and the AAT molecule. nih.gov This is followed by the proteolytic cleavage of the reactive center loop of AAT by the protease. nih.gov This cleavage event triggers a significant conformational change in the AAT molecule, leading to the formation of a stable, covalent acyl-enzyme intermediate. nih.gov The protease is then translocated to the opposite pole of the AAT molecule, resulting in its distortion and irreversible inactivation. nih.gov Deacylation of this complex is extremely slow, effectively rendering the inhibition irreversible. nih.gov
Studies on yeast-produced recombinant AAT have shown it to be a fully functional inhibitor, comparable to the plasma-derived form. nih.govmdpi.com Glycosylation of the yeast-derived AAT may enhance its kinetic stability. nih.govmdpi.com
Role in Regulating Proteolytic Balance within Biological Milieus
The primary physiological role of AAT is to maintain the balance between proteases and their inhibitors, known as the protease-antiprotease balance. frontiersin.org This balance is crucial for normal tissue homeostasis and is particularly important in environments prone to inflammation, such as the skin. nih.govresearchgate.net
Inflammatory conditions can lead to an influx of neutrophils, which release high concentrations of serine proteases like neutrophil elastase and cathepsin G. eco-vector.com If left unchecked, these proteases can degrade the extracellular matrix, leading to tissue damage and impaired healing. nih.govresearchgate.net
By delivering recombinant AAT topically, this compound can augment the local concentration of this key protease inhibitor. nih.gov This helps to restore the protease-antiprotease balance at the site of application, neutralizing the excessive proteolytic activity and protecting the skin's structural components. nih.govresearchgate.netnih.gov This regulation of the proteolytic environment is fundamental to reducing inflammation-mediated tissue damage and supporting the natural repair processes of the skin. nih.govresearchgate.net
Cellular and Subcellular Interactions of Dermolastin
Modulation of Cellular Inflammatory Responses
Inflammation is a complex biological response to harmful stimuli. nih.gov The investigation intended to explore how Dermolastin might influence the release of inflammatory mediators such as cytokines and chemokines from skin cells like keratinocytes and fibroblasts. mdpi.com An analysis of its potential to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase or lipoxygenase, was planned but could not be executed due to the lack of data. nih.gov
Impact on Extracellular Matrix Remodeling and Tissue Homeostasis
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. frontiersin.org Its constant remodeling is crucial for tissue homeostasis, a state of balance maintained by a dynamic process of cell production and loss. nih.govnih.gov This section was designed to examine this compound's purported effects on the synthesis and degradation of key ECM components like collagen and elastin (B1584352). surgicalcosmetic.org.brnih.gov Research findings on how it might influence the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation, were sought but not found. frontiersin.org The balance between ECM synthesis and degradation is vital for maintaining the skin's structural integrity. nih.gov
Interactions with Immune Cells and Regulatory Pathways
The skin hosts a variety of immune cells that are critical for defending against pathogens. mdpi.com This part of the investigation was set to focus on how this compound might interact with immune cells such as T cells, macrophages, and mast cells. nih.gov Specifically, the goal was to uncover its potential to modulate immune signaling pathways, which are essential for coordinating immune responses. nyu.edualbany.edu For example, understanding if this compound could influence the differentiation of T helper cells or the activation state of macrophages would be key to understanding its immunomodulatory potential. nih.gov
Subcellular Localization and Functional Implications
The specific location of a compound within a cell is critical to its function. elifesciences.org This final section was intended to investigate the subcellular distribution of this compound and the functional consequences of its localization. For instance, whether it accumulates in the nucleus, mitochondria, or cytoplasm would dictate its mechanism of action. mdpi.com Techniques to study subcellular localization often involve fluorescently tagging the molecule of interest, but no such studies related to "this compound" could be identified. nih.gov
Due to the lack of any available scientific data for a compound named "this compound," the detailed exploration of its cellular and subcellular interactions as outlined above cannot be completed.
Recombinant Expression and Biosynthesis of Dermolastin
Yeast-based Recombinant Protein Production Systems for Alpha-1 Antitrypsin
Yeast systems, particularly Saccharomyces cerevisiae and Pichia pastoris, are widely used hosts for producing recombinant proteins due to their ability to perform post-translational modifications and secrete proteins into the culture medium. mdpi.comnih.gov
Saccharomyces cerevisiae: S. cerevisiae was one of the initial yeast systems used for AAT expression. pnas.orgpnas.org Studies demonstrated that by placing the human AAT cDNA under the control of yeast expression signals, such as the ARG3 promoter, biologically active AAT could be produced. pnas.orgpnas.orgnih.gov Yields were reported to be between 0.3% and 1% of the total soluble proteins. pnas.orgpnas.org The AAT synthesized in S. cerevisiae was recognized by antibodies specific to human AAT and showed inhibitory activity against proteases like trypsin. pnas.org However, the protein produced is often intracellular, and while it can be secreted using signal peptides like the inulinase (B15287414) signal sequence, the glycosylation pattern is of a high-mannose type, which differs significantly from the complex glycans of native human AAT. mdpi.com
Pichia pastoris: P. pastoris has emerged as a preferential host for AAT production due to its capacity for high-density cell growth and strong, inducible promoters like the alcohol oxidase 1 (AOX1) promoter. researchgate.netbioline.org.br This system can secrete AAT into the medium, simplifying purification. nih.gov Reported yields have reached 60 mg/L after 72 hours of methanol (B129727) induction. nih.govresearchgate.net Research has focused on optimizing production by:
Codon Optimization: Adapting the AAT gene sequence for optimal expression in P. pastoris has shown positive effects on secretion levels. bioline.org.brejbiotechnology.info
Promoter Selection: Using a constitutive promoter like the glycerolaldehyde-3-phosphate dehydrogenase (GAP) promoter has been shown to increase the yield of AAT more than twofold compared to the inducible AOX1 promoter. bioline.org.brejbiotechnology.info
Signal Peptides: While the S. cerevisiae α-mating factor (α-MF) signal sequence is commonly used for secretion, studies indicate that the native human AAT signal sequence can be more effective in directing secretion in P. pastoris. bioline.org.brejbiotechnology.info
Gene Dosage: Increasing the number of copies of the AAT gene integrated into the yeast genome can significantly enhance protein yield, with studies showing that doubling the gene dosage can nearly double production. bioline.org.brejbiotechnology.info
Despite these successes, AAT produced in P. pastoris is hypermannosylated, meaning it has high-mannose N-glycans that differ from the native human protein. nih.gov While this does not appear to affect the in vitro protease inhibitory activity, it can impact the protein's stability and half-life in vivo. nih.govijbiotech.com
| Yeast System | Promoter(s) Used | Typical Yield | Key Findings & Optimizations | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae | ARG3, GAL10 | 0.3-1% of total soluble protein | - Biologically active AAT produced.
| pnas.org, pnas.org, mdpi.com |
| Pichia pastoris | AOX1 (inducible), GAP (constitutive) | Up to 60 mg/L | - GAP promoter more effective than AOX1.
| researchgate.net, nih.gov, bioline.org.br, ejbiotechnology.info |
Comparative Analysis of Recombinant versus Plasma-Derived Alpha-1 Antitrypsin for Research Applications
The choice between using recombinant AAT (rAAT) and plasma-derived AAT (pdAAT) for research depends on the specific requirements of the application. Each source has distinct advantages and disadvantages.
| Feature | Plasma-Derived AAT (pdAAT) | Recombinant AAT (rAAT) | Reference(s) |
| Source | Pooled human plasma | Microbial (e.g., yeast, bacteria) or mammalian cell cultures | nih.gov, drugbank.com |
| Purity & Homogeneity | Subject to variability between batches and potential for co-purifying plasma proteins. | High purity and homogeneity can be achieved. | nih.gov |
| Safety | Carries a theoretical risk of transmitting blood-borne pathogens. | Eliminates the risk of human-derived pathogens. | drugbank.com, mdpi.com |
| Scalability | Limited by the availability of human plasma donations. | Highly scalable manufacturing processes. | drugbank.com, ijbc.ir |
| Glycosylation | Contains native, complex-type N-glycans essential for in vivo half-life. | Glycosylation pattern depends on the host. Yeast produces high-mannose types; bacteria produce none. Mammalian cells can be glycoengineered to mimic the human profile. | nih.gov, nih.gov, ijbiotech.com |
| Bioactivity | Standard for biological activity. | In vitro inhibitory activity is often comparable, but in vivo half-life can be drastically shorter if glycosylation is absent or non-native. | nih.gov, ijbiotech.com |
| Immunogenicity | Generally low as it is a native human protein. | Non-human glycans (e.g., from yeast) or lack of glycosylation can potentially trigger an immune response. | nih.gov |
Plasma-derived AAT is the gold standard for therapeutic use and for studies where native conformation and glycosylation are critical. nih.gov However, for research applications requiring high purity, batch-to-batch consistency, and no risk of human pathogens, rAAT is often preferred. drugbank.com The development of rAAT from glycoengineered mammalian cells, which produces a glycoprofile nearly identical to pdAAT, aims to combine the benefits of both sources. nih.gov
Considerations for Post-Translational Modifications and Bioactivity
Post-translational modifications (PTMs), particularly N-linked glycosylation, are critical for the structure, stability, and function of Alpha-1 Antitrypsin. mdpi.comdovepress.com
Native human AAT is a glycoprotein (B1211001) with three N-linked glycosylation sites (Asn46, Asn83, and Asn247). mdpi.com These sites are decorated with complex, multi-antennary glycans topped with sialic acid residues. nih.gov This glycosylation is crucial for several reasons:
Serum Half-Life: The presence and structure of glycans, especially the terminal sialic acids, are the primary determinants of AAT's circulatory half-life. nih.govmdpi.com Non-glycosylated or improperly glycosylated forms are rapidly cleared from the bloodstream, significantly reducing their therapeutic efficacy for systemic augmentation. nih.govijbiotech.com
Conformational Stability: Glycosylation enhances the conformational stability of the AAT protein. nih.gov Studies comparing non-glycosylated (from E. coli), high-mannose glycosylated (from yeast), and complex glycosylated (from plasma) AAT showed that glycosylation protects the protein against thermal deactivation and chemical denaturation. nih.gov The complex glycans of the plasma-derived form provide the greatest stability. nih.gov
Anti-inflammatory and Immunomodulatory Functions: Beyond its primary role as a protease inhibitor, AAT has complex anti-inflammatory properties that can be influenced by its glycosylation state. nih.govmdpi.com For instance, proper glycosylation is important for AAT's ability to regulate neutrophil chemotaxis. nih.gov
Recombinant expression systems produce AAT with varying PTMs, which directly impacts bioactivity. AAT from bacteria lacks glycosylation entirely, while yeast-derived AAT has a high-mannose glycan profile. mdpi.comnih.gov While these forms often retain their in vitro ability to inhibit proteases like elastase, their utility for systemic applications is limited by their poor stability and rapid clearance in vivo. nih.govijbiotech.com However, for localized delivery, such as to the lungs via aerosol, non-glycosylated rAAT has been suggested to be as, or even more, effective than glycosylated forms. mdpi.comacs.org
The most advanced recombinant systems use glycoengineered mammalian cells (e.g., CHO cells) to produce AAT with "human-like" glycosylation profiles, achieving comparable bioactivity and pharmacokinetic profiles to the plasma-derived product. nih.gov
Preclinical and in Vitro Investigation of Dermolastin S Biological Activities
Ex Vivo Assays for Protease Inhibitory Activity
The components of Dermolastin have demonstrated significant protease inhibitory activity in various ex vivo and in vitro assays. Proteases are enzymes that break down proteins; in the skin, excessive protease activity can lead to the degradation of essential structural proteins like collagen and elastin (B1584352).
Extracts from Peucedanum ostruthium have been shown to inhibit protease activity, a key factor in many inflammatory diseases. nih.gov In one study, a hydroalcoholic extract of P. ostruthium leaves (LE) and rhizomes (RE) were tested for their ability to inhibit proteases. The leaf extract, in particular, showed notable inhibitory action. nih.gov
Similarly, extracts from Phaseolus vulgaris (beans) are a well-known source of protease inhibitors. cabidigitallibrary.org These inhibitors are typically proteins that can form complexes with proteases, thereby blocking their enzymatic activity. cabidigitallibrary.org Research on protease inhibitors from various bean cultivars shows they can effectively inhibit trypsin, a model serine protease. innovareacademics.inresearchgate.net A trypsin inhibitor isolated from Phaseolus vulgaris cv. "gold bean" demonstrated a dose-dependent inhibition of trypsin with a half-maximal inhibitory concentration (IC50) of 0.4 μM. nih.gov
Table 1: Protease Inhibitory Activity of this compound Components
| Plant Source | Extract/Compound | Assay | Key Finding | Citation |
|---|---|---|---|---|
| Peucedanum ostruthium | Leaf Extract (LE) | Protease Inhibition Assay | IC50 of 24.78 µg/mL | nih.gov |
| Peucedanum ostruthium | Rhizome Extract (RE) | Protease Inhibition Assay | IC50 of 30.04 µg/mL | nih.gov |
| Phaseolus vulgaris | Trypsin Inhibitor (GBTI) | Trypsin Inhibition Assay | IC50 of 0.4 µM | nih.gov |
Cell Culture Models for Studying Anti-Inflammatory Effects
The anti-inflammatory properties of this compound's components have been extensively studied using cell culture models. Inflammation is a key driver of skin aging and is often mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways like NF-κB.
Extracts from Peucedanum ostruthium have shown potent anti-inflammatory effects. They can inhibit the expression of adhesion molecules like E-selectin and VCAM-1 in human umbilical vein endothelial cells (HUVEC), which are crucial for the inflammatory response. nih.gov This inhibition is mediated by interference with the NF-κB signaling pathway. nih.gov Furthermore, P. ostruthium extracts have been shown to inhibit the activity of COX and LOX enzymes directly. mdpi.com The leaf extract was capable of inhibiting both enzymes, while the rhizome extract was selective for LOX. mdpi.com
The flavonoids and phenolic acids present in P. ostruthium, such as ostruthin (B1677798) and various caffeoylquinic acids, are believed to be major contributors to these anti-inflammatory and antioxidant activities. nih.govontosight.ai
Table 2: Anti-Inflammatory Activity of Peucedanum ostruthium Extracts in Cell Culture Models
| Extract Type | Cell Model | Target/Assay | Result | Citation |
|---|---|---|---|---|
| Rhizome Extract | HUVEC | E-selectin & VCAM-1 Expression (IL-1 stimulated) | Pronounced, dose-dependent inhibition | nih.gov |
| Rhizome Extract | HUVEC | NF-κB Signaling | Inhibition of IκBα phosphorylation and degradation | nih.gov |
| Leaf Extract | Cell-free | Cyclooxygenase (COX-2) & Lipoxygenase (LOX) Inhibition | Inhibition of both COX-2 and LOX | mdpi.comresearchgate.net |
Biochemical Assays of Protease-Antiprotease Equilibrium
Maintaining the equilibrium between proteases and their endogenous inhibitors (antiproteases) is vital for tissue homeostasis. Biochemical assays are used to quantify how external agents, like the components of this compound, can influence this balance. researchgate.net These assays typically measure the activity of specific proteases in the presence of the test compound. biomedpharmajournal.orgmdpi.com
The protease inhibitors from Phaseolus vulgaris directly contribute to shifting this equilibrium by binding to and inactivating proteases like trypsin and chymotrypsin. nih.govbiomedpharmajournal.org Studies have characterized these inhibitors, noting their stability over a range of temperatures and pH levels, which is crucial for their function. innovareacademics.inresearchgate.net For instance, a protease inhibitor from white cranberry beans (Phaseolus vulgaris) was found to be optimally active at pH 7.0 and stable up to 70°C. innovareacademics.in The interaction is often stoichiometric, meaning one molecule of the inhibitor can neutralize one or more molecules of the protease. innovareacademics.in
The compounds within Peucedanum ostruthium, while not protein-based inhibitors, contribute by reducing the inflammatory signals that lead to the upregulation of protease production in the first place. nih.gov
Tissue-Based Explant Models for Studying this compound's Efficacy in Modulating Proteolysis
Tissue-based explant models, which use small pieces of skin or other tissues kept alive in culture, offer a more complex system to study the effects of active ingredients. nih.gov These models retain the three-dimensional structure and cellular interactions of the native tissue, providing a bridge between simple cell culture and in vivo studies. nih.govresearchgate.net
In the context of this compound, such models could be used to observe the direct effects of its components on the extracellular matrix. For example, applying the active complex to skin explants could allow for the measurement of changes in collagen and elastin content, as well as the activity of matrix metalloproteinases (MMPs) within the tissue. plos.org Studies on other plant extracts have successfully used tissue explant models to demonstrate the modulation of proteolytic enzymes like MMP-9. plos.org
While specific studies using tissue explants for the "this compound" complex are not publicly available, the known anti-protease and anti-inflammatory activities of its Peucedanum ostruthium and Phaseolus vulgaris components suggest a strong potential to modulate proteolysis in such a model. nih.govmdpi.com The extracts could be expected to reduce the degradation of the dermal matrix by inhibiting the activity and expression of degradative enzymes.
Computational and in Silico Modeling of Dermolastin S Interactions and Target Profiles
Molecular Docking Simulations to Elucidate Ligand-Protein Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how potential inhibitory compounds interact with proteases like HNE.
In a typical docking study targeting HNE, a three-dimensional structure of the protein is used as a receptor. This structure can be obtained from crystallographic databases like the Protein Data Bank (PDB). A library of potential inhibitor compounds (ligands) is then computationally "docked" into the active site of HNE. The primary goal is to identify ligands that form stable complexes with the protein, thereby blocking its catalytic activity.
The simulations calculate a "docking score," an approximation of the binding affinity, for each ligand. Key interacting residues in the HNE active site, such as the catalytic triad (B1167595) (His-57, Asp-102, Ser-195), are of particular interest. A successful inhibitor will typically form strong hydrogen bonds and other non-covalent interactions with these residues, preventing the enzyme from binding to and cleaving elastin (B1584352).
Table 1: Example Molecular Docking Results of Known Inhibitors against Human Neutrophil Elastase (PDB ID: 1HNE) Note: This table is illustrative and based on typical findings in the field. Actual scores may vary based on the specific software and parameters used.
| Ligand (Inhibitor) | Docking Score (kcal/mol) | Key Interacting Residues in HNE Active Site |
| Sivelestat | -9.8 | Ser-195, His-57, Val-216 |
| AE-399 | -8.5 | His-57, Ser-195, Gly-193 |
| Alvelestat | -9.2 | Ser-195, Phe-192, Val-216 |
| Elaspol | -10.1 | His-57, Asp-102, Ser-195 |
Structural Analysis and Predictive Modeling of Serpin-Protease Complexes
Serpins represent a unique class of protease inhibitors that use a complex conformational change mechanism to trap their target proteases. Structural analysis of these complexes is vital for understanding how they function and for designing new therapeutic strategies.
When a serpin like alpha-1-antitrypsin inhibits a protease like HNE, it presents a reactive center loop (RCL) as a substrate. The protease cleaves the RCL, which triggers a dramatic conformational change in the serpin. The serpin rapidly transitions from a metastable "stressed" state to a more stable "relaxed" state, moving the attached protease to a distal location on the serpin molecule. This process distorts the active site of the protease, rendering it inactive.
Predictive modeling of these complexes involves using techniques like molecular dynamics (MD) simulations and homology modeling. MD simulations can model the dynamic process of the serpin's conformational change over time, providing insights that are difficult to capture with static crystal structures. Homology modeling can be used to build 3D models of serpin-protease complexes for which experimental structures are not yet available, based on their sequence similarity to known structures.
Systems Biology Approaches for Network-Level Target Identification and Validation
While understanding single protein-ligand interactions is important, a systems biology approach provides a broader view of the biological networks involved in skin aging. This approach models the complex interplay between genes, proteins, and metabolic pathways to identify and validate the most critical targets for intervention.
For instance, a systems biology model of skin aging would not only include the elastase-serpin interaction but also the upstream signaling pathways that lead to elastase production and release. This could involve modeling the inflammatory response in skin cells, the role of cytokines, and the genetic factors that regulate the expression of proteases and their inhibitors.
By analyzing these complex networks, researchers can identify novel targets that may not be immediately obvious. For example, a network analysis might reveal that a particular kinase is a master regulator of multiple pro-aging pathways, including elastin degradation. Inhibiting this kinase could therefore have a more profound effect than inhibiting elastase alone. These models can help prioritize targets for further investigation and drug development.
Bioinformatic Analysis of Gene and Protein Expression Related to Targets
Bioinformatics provides the tools to analyze large datasets of gene and protein expression, offering critical insights into the biological processes relevant to potential therapeutic targets. In the context of skin aging and elastin preservation, this involves analyzing data from aged versus young skin, or from sun-exposed versus sun-protected skin.
Transcriptomic studies, using techniques like RNA-sequencing, can reveal which genes are upregulated or downregulated in aged skin. For example, bioinformatic analysis often shows that in aged skin, the gene for HNE (ELANE) may be upregulated, while the expression of genes for certain endogenous serpins or elastin itself (ELN) might be decreased.
Proteomic studies, which analyze the abundance of proteins, can confirm these findings at the protein level. By comparing the proteomes of young and aged skin, researchers can quantify the levels of elastase, serpins, and various collagen types.
This data is crucial for validating the relevance of a target. If bioinformatic analysis consistently shows that the expression of a particular protease is elevated in aged and damaged skin across multiple studies, it strengthens the rationale for developing an inhibitor against that protease.
Table 2: Example of Differentially Expressed Genes in Aged vs. Young Skin Relevant to Elastin Homeostasis Note: This table is illustrative and represents typical findings from bioinformatic studies in skin aging.
| Gene Symbol | Gene Name | Expression Change in Aged Skin | Biological Function |
| ELANE | Elastase, Neutrophil Expressed | Upregulated | Degrades elastin and other matrix proteins |
| SERPINA1 | Serpin Family A Member 1 | Downregulated | Inhibits neutrophil elastase |
| ELN | Elastin | Downregulated | Provides elasticity to the skin |
| MMP9 | Matrix Metallopeptidase 9 | Upregulated | Degrades collagen and other matrix components |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Downregulated | Inhibits matrix metallopeptidases (MMPs) |
Theoretical Frameworks and Research Paradigms for Serpin Based Therapies
The Protease-Antiprotease Hypothesis in Pathophysiology
The protease-antiprotease hypothesis posits that a delicate balance between proteases and their endogenous inhibitors, primarily antiproteases, is crucial for maintaining tissue integrity and function. An excess of proteolytic activity, due to either increased protease release or a deficiency in antiproteases, can lead to uncontrolled tissue degradation and inflammation. wikipedia.orgidrblab.net This concept was initially established in the context of lung diseases like emphysema, where a deficiency in the serpin alpha-1 antitrypsin (AAT) leads to unchecked destruction of lung elastin (B1584352) by neutrophil elastase. wikipedia.org
This hypothesis extends to the pathophysiology of various skin conditions. In the skin, a complex interplay of proteases, including those from infiltrating immune cells like neutrophils, and endogenous inhibitors maintains the epidermal barrier and regulates inflammatory responses. drugbank.com An imbalance, with an overabundance of proteases such as neutrophil elastase, can contribute to the pathology of inflammatory dermatoses like atopic dermatitis and psoriasis. drugbank.comresearchgate.net In these conditions, the excessive protease activity can degrade extracellular matrix proteins, disrupt the skin barrier, and perpetuate a cycle of inflammation. researchgate.net Therefore, the topical application of a protease inhibitor like the one in Dermolastin is founded on the principle of restoring this protease-antiprotease balance directly at the site of inflammation. drugbank.comresearchgate.net
Conceptual Models of Alpha-1 Antitrypsin Deficiency and Therapeutic Intervention
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder caused by mutations in the SERPINA1 gene, leading to reduced levels of functional AAT. clevelandclinic.org The most severe mutations result in misfolded AAT protein that polymerizes and accumulates in hepatocytes, causing liver disease, and a lack of circulating AAT to protect the lungs from proteolytic damage. wikipedia.orgclevelandclinic.org This deficiency serves as a clear human model illustrating the destructive consequences of an unchecked protease-antiprotease imbalance. wikipedia.org
The primary therapeutic intervention for the pulmonary manifestations of AATD is augmentation therapy, which involves intravenous infusion of pooled human AAT to restore protective levels in the lungs. researchgate.net this compound, as a topical formulation of recombinant AAT, represents a conceptual extension of this principle to a localized context. drugbank.com The model for its therapeutic intervention is based on the idea that directly supplying AAT to the skin can counteract the localized protease excess implicated in inflammatory skin diseases. drugbank.comresearchgate.net This approach circumvents systemic administration for a localized problem, aiming to restore the protease-antiprotease balance within the skin's microenvironment.
| Conceptual Model | Systemic AATD | Localized Skin Inflammation (Target for this compound) |
| Pathophysiology | Inherited deficiency of AAT leading to systemic lack of protease inhibition. clevelandclinic.org | Localized excess of proteases (e.g., neutrophil elastase) in the skin. drugbank.com |
| Primary Consequence | Lung and liver disease. clevelandclinic.org | Skin barrier disruption and chronic inflammation. researchgate.net |
| Therapeutic Goal | Restore systemic AAT levels to protect the lungs. researchgate.net | Restore local protease-antiprotease balance in the skin. drugbank.com |
| Intervention | Intravenous AAT augmentation therapy. researchgate.net | Topical application of recombinant AAT (this compound). drugbank.com |
Broadening the Scope of Serpin Research Beyond Canonical Roles
While the primary and most well-understood function of AAT is the inhibition of neutrophil elastase, research has uncovered a broader spectrum of activities that extend beyond this canonical role. These non-canonical functions are primarily immunomodulatory and anti-inflammatory, and they are independent of its antiprotease activity. researchgate.net AAT has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative stress properties, and it plays a role in regulating tissue repair and lymphocyte differentiation. researchgate.net
These pleiotropic effects provide a rationale for exploring AAT-based therapies in a wider range of inflammatory and autoimmune conditions. researchgate.netnih.gov In the context of skin, topically applied AAT has been found to lower the expression of pro-inflammatory cytokines like IL-8 and IL-18 and preserve levels of filaggrin, a key protein for maintaining the integrity of the epidermal barrier. nih.govnih.gov This suggests that the therapeutic potential of this compound may not solely rely on protease inhibition but also on these broader immunomodulatory actions. This expanded understanding of serpin function opens new avenues for research and therapeutic application, moving beyond simple replacement therapy for deficiency states.
| Function of Alpha-1 Antitrypsin | Description | Relevance to this compound |
| Canonical Role | Inhibition of serine proteases, particularly neutrophil elastase. drugbank.com | Directly counteracts protease-mediated tissue damage in the skin. drugbank.com |
| Non-Canonical Roles | Anti-inflammatory, anti-apoptotic, anti-oxidative stress. researchgate.net | May reduce inflammation through mechanisms other than protease inhibition. researchgate.net |
| Regulation of tissue repair. researchgate.net | Could promote healing of inflamed and damaged skin. nih.gov | |
| Modulation of lymphocyte differentiation and activation. researchgate.net | May temper the underlying immune response in atopic dermatitis and psoriasis. researchgate.net | |
| Preservation of epidermal barrier proteins (e.g., filaggrin). nih.govnih.gov | Helps to restore the skin's protective function. nih.govnih.gov |
Challenges and Opportunities in Developing Protease Inhibitors for Complex Biological Systems
The development of protease inhibitors like this compound for therapeutic use is fraught with challenges. One major hurdle is achieving targeted delivery and ensuring the stability of the protein therapeutic. For topical applications, the stratum corneum presents a formidable barrier to the penetration of large molecules like recombinant AAT. cambridgemedia.com.aumdpi.com Furthermore, maintaining the correct folding and function of the recombinant protein during formulation and administration is critical to its efficacy. cambridgemedia.com.au
The clinical development of this compound for atopic dermatitis was discontinued (B1498344) in Phase 2, as it did not meet its primary endpoints. idrblab.netresearchgate.netidrblab.net This highlights the difficulty of translating a sound theoretical concept into a clinically effective treatment. The complexity of the biological system in inflammatory skin diseases, with multiple redundant pathways and cell types involved, means that targeting a single protease or pathway may be insufficient.
Future Directions and Translational Potential for Recombinant Protease Inhibitors Inspired by Dermolastin Research
Exploration of Novel Therapeutic Targets for Serpins
The serpin superfamily regulates a multitude of biological pathways, including coagulation, inflammation, and immune responses, making them attractive targets for therapeutic intervention. wikipedia.orgsinobiological.com Research inspired by Dermolastin can extend to a variety of therapeutic areas by targeting different serine proteases.
Potential Therapeutic Areas for Engineered Serpins:
| Therapeutic Area | Key Serine Protease Targets | Potential Clinical Application |
| Hemostasis | Thrombin, Factor Xa, Plasmin | Treatment of bleeding and thrombotic disorders. frontiersin.org |
| Inflammation | Neutrophil elastase, Cathepsin G | Management of chronic inflammatory diseases like COPD and arthritis. mdpi.com |
| Immune Regulation | Granzyme B, C1-inhibitor | Modulation of immune responses in autoimmune diseases and transplant rejection. wikipedia.org |
| Oncology | Urokinase-type plasminogen activator (uPA) | Inhibition of tumor invasion and metastasis. frontiersin.org |
| Neurobiology | Protease nexin-1 (PN-1) | Regulation of neuronal activity and synaptic plasticity. frontiersin.org |
The identification of novel serpin targets is an ongoing effort, with proteomics and activity-based profiling serving as key methodologies for discovering new protease-serpin interactions. nih.gov By understanding the intricate roles of specific proteases in disease pathogenesis, researchers can design recombinant serpins with tailored inhibitory profiles.
Engineering Enhanced Stability and Specificity in Recombinant Serpin Variants
A significant challenge in the development of therapeutic serpins is ensuring their stability and specificity. The inherent conformational flexibility of serpins, which is crucial for their inhibitory mechanism, can also lead to spontaneous inactivation and polymerization. frontiersin.org Protein engineering techniques are being employed to overcome these limitations.
Strategies for Enhancing Recombinant Serpin Properties:
Reactive Center Loop (RCL) Modification: The RCL is a key determinant of a serpin's specificity. nih.gov By altering the amino acid sequence of the RCL, it is possible to change the target protease of the serpin. For instance, a single amino acid mutation in the RCL of α1-antitrypsin can convert it into a potent inhibitor of thrombin. nih.gov
Consensus-Based Design: The creation of a "conserpin," a consensus sequence derived from the alignment of various serpins, has resulted in a highly stable molecule that is resistant to polymerization. nih.gov This approach provides a robust scaffold for the development of novel therapeutic serpins.
Glycoengineering: The modification of glycosylation patterns can enhance the stability and circulatory half-life of recombinant proteins. This has been a successful strategy for other therapeutic proteins and holds promise for recombinant serpins. nih.gov
Fusion Proteins: Fusing a serpin to a stable protein, such as the Fc region of an antibody, can improve its pharmacokinetic properties. nih.gov
These engineering strategies aim to create serpin variants with improved therapeutic indices, characterized by high potency against the target protease and minimal off-target effects.
Advanced Delivery Systems for Targeted Protease Inhibition in Research Models
The effective delivery of recombinant protease inhibitors to the site of action is crucial for their therapeutic efficacy. While oral administration is convenient, the delivery of macromolecules like proteins and peptides remains a challenge. curtiscoulter.comresearchgate.net Advanced delivery systems are being investigated to overcome the physiological barriers to oral delivery and to enable targeted delivery to specific tissues.
Emerging Delivery Technologies for Protease Inhibitors:
| Delivery System | Mechanism of Action | Potential Advantages |
| Lipid Nanoparticles | Encapsulate the therapeutic protein, protecting it from degradation and facilitating cellular uptake. | Improved bioavailability and targeted delivery. nih.gov |
| Polymeric Nanoparticles | Similar to lipid nanoparticles, but with a polymer-based carrier. | Can be functionalized for specific targeting. nih.gov |
| Hydrogels | Provide a sustained release of the therapeutic protein at the site of administration. | Ideal for localized delivery, such as in wound healing. nih.gov |
| Cell-Based Delivery Systems | Genetically engineered cells that produce and secrete the therapeutic serpin. | Long-term, localized production of the therapeutic protein. nih.gov |
These advanced delivery systems are being explored in preclinical research models to assess their ability to improve the therapeutic outcomes of recombinant protease inhibitors.
Potential Applications in Non-Dermatological Biological Systems (e.g., inflammation, tissue repair)
While research into compounds like this compound may have dermatological origins, the principles of protease inhibition by recombinant serpins have broad applicability in other biological systems.
Inflammation: Serpins play a critical role in regulating the inflammatory cascade. frontiersin.org Engineered serpins could be used to treat a variety of inflammatory conditions by inhibiting the proteases that mediate inflammatory responses. For example, the viral serpin Serp-1 has been shown to suppress arterial inflammation. frontiersin.org
Tissue Repair: The wound healing process involves a complex interplay of proteases and their inhibitors. technologypublisher.com Serpins are involved in all stages of wound healing, from hemostasis to tissue remodeling. technologypublisher.com Serpin-loaded extracellular vesicles have been shown to promote tissue repair in models of impaired wound healing. nih.gov The modulation of collagen turnover by serpins and their derivatives is also a promising strategy for improving skin repair. nih.gov
The versatility of recombinant serpins makes them a promising platform for developing therapies for a wide range of diseases characterized by dysregulated protease activity.
Methodological Innovations in Studying Protease Dynamics
The study of protease dynamics is essential for understanding their role in health and disease and for developing effective protease inhibitors. Mass spectrometry-based approaches have become powerful tools for characterizing proteolytic networks. nih.gov
Advanced Techniques for Protease Research:
| Technique | Application |
| Activity-Based Probes (ABPs) | Allow for the detection and quantification of active proteases in complex biological samples. nottingham.ac.uk |
| Degradomics | The unbiased identification of protease substrates and cleavage sites. nih.gov |
| Multiplexed Nanosensors | Enable the in vivo analysis of protease activity dynamics. dntb.gov.ua |
| Machine Learning | Used to analyze complex protease activity datasets and to develop diagnostic classifiers. dntb.gov.uaacs.org |
These methodological innovations are providing unprecedented insights into the complex world of proteases and their inhibitors, paving the way for the development of the next generation of protease-targeted therapies.
Q & A
Q. What systematic approaches are recommended for conducting a literature review on Dermolastin's biochemical properties?
A robust literature review should prioritize peer-reviewed studies indexed in databases like PubMed, Web of Science, and SciFinder. Use Boolean operators to combine terms (e.g., "this compound AND skin barrier function") and filter results by study type (e.g., in vitro, in vivo). Employ tools like PRISMA guidelines to document inclusion/exclusion criteria and avoid selection bias. Critical appraisal should focus on methodologies (e.g., HPLC purity verification, sample size justification) and conflicts of interest .
Q. What are the standard experimental models for assessing this compound's efficacy in dermatological research?
- In vitro models : Reconstructed human epidermis (RHE) for transepidermal water loss (TEWL) measurements, validated via OECD Test Guideline 438.
- In vivo models : Murine models with induced dermatitis, ensuring ethical compliance (e.g., ARRIVE guidelines).
- Clinical trials : Randomized, double-blind studies with placebo controls, adhering to CONSORT guidelines for endpoints like stratum corneum hydration .
Q. How should researchers design assays to evaluate this compound's stability under varying physicochemical conditions?
Use accelerated stability testing (ICH Q1A guidelines) with parameters:
- Temperature: 25°C, 40°C
- Humidity: 60% RH, 75% RH
- Light exposure: ISO 10977-compliant photostability chambers.
Analyze degradation products via LC-MS/MS and correlate findings with in silico predictions (e.g., Chemsketch) .
Advanced Research Questions
Q. How can contradictory data on this compound's mechanism of action be resolved?
Contradictions often arise from methodological variability (e.g., cell line selection, assay sensitivity). To address this:
Q. What strategies optimize this compound's experimental conditions for maximal epidermal penetration?
- Formulation variables : Test lipid-based nanoemulsions vs. hydrogels using Franz diffusion cells.
- Penetration enhancers : Compare terpenes (e.g., limonene) with chemical enhancers (e.g., oleic acid).
- Analytical validation : Use confocal Raman spectroscopy to map spatial distribution in ex vivo human skin .
Q. How can researchers validate this compound's molecular targets in complex skin microbiota interactions?
- Omics integration : Combine transcriptomics (RNA-seq of Cutibacterium acnes) with proteomics (LC-MS/MS of host proteins).
- Functional assays : CRISPR-Cas9 knockout models to confirm target pathways (e.g., TLR2/NF-κB).
- Data triangulation : Cross-reference findings with public databases (e.g., KEGG, STRING) to resolve false positives .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Q. How can long-term safety studies for this compound balance ecological validity with experimental control?
- Cohort design : Longitudinal studies with stratified sampling (age, Fitzpatrick skin type).
- Endpoint selection : Combine histopathology (H&E staining) with biomarkers (IL-1α, filaggrin).
- Real-world data : Integrate electronic health records (EHRs) to monitor adverse events post-market .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
